
Introduction: A Unique Building Block for
Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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(r)-2-(1-(Tert-

butoxycarbonyl)pyrrolidin-2-

yl)acetic acid

Cat. No.: B558553 Get Quote

N-tert-butoxycarbonyl-D-beta-homoproline (Boc-D-β-homoproline) stands as a crucial chiral

building block in the fields of medicinal chemistry and peptide science. As a derivative of

proline, an amino acid renowned for imparting unique conformational constraints upon peptide

backbones, its beta-amino acid structure offers an expanded repertoire for molecular design.

The incorporation of a methylene group between the alpha-carbon and the carboxyl group

distinguishes it from its proteinogenic alpha-amino acid counterpart, leading to peptides with

altered secondary structures, enhanced metabolic stability, and novel biological activities.[1][2]

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic chemistry,

providing robust protection for the secondary amine of the pyrrolidine ring.[3] Its stability under

a wide range of conditions, coupled with its facile removal under specific acidic protocols,

makes it an ideal choice for multi-step syntheses, particularly in Solid-Phase Peptide Synthesis

(SPPS).[4][5] This guide offers an in-depth exploration of the core physical and chemical

properties of Boc-D-β-homoproline, providing researchers, scientists, and drug development

professionals with the technical insights necessary to effectively utilize this versatile compound.

Core Physicochemical and Structural
Characteristics
Boc-D-β-homoproline is typically a white to off-white solid, a characteristic that is consistent

across various suppliers.[6] The introduction of the lipophilic Boc group generally enhances its
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solubility in common organic solvents used in peptide synthesis, such as dichloromethane

(DCM), dimethylformamide (DMF), and methanol, compared to the unprotected amino acid.[7]

Structural Representation
The fundamental structure consists of a pyrrolidine ring N-protected with a tert-butoxycarbonyl

group, and a carboxymethyl group at the 2-position with (R)-stereochemistry.

Caption: 2D structure of (R)-N-Boc-beta-homoproline.

Tabulated Physicochemical Data
The following table summarizes the key identifying and physical properties of Boc-D-β-

homoproline, compiled from various chemical suppliers and databases.

Property Value Source(s)

CAS Number 101555-60-6 [6][8][9]

Molecular Formula C₁₁H₁₉NO₄ [6][8]

Molecular Weight 229.27 g/mol [6][8][9]

Appearance White to off-white solid [6]

Purity ≥95-96% [6][10]

Optical Rotation
[α]D25 = +27 ± 3º (c=1,

CH₂Cl₂)
[6]

Density (Predicted) 1.151 ± 0.06 g/cm³ [11]

Boiling Point (Predicted) 357.4 ± 15.0 °C [11]

Flash Point (Predicted) 169.9 ± 20.4 °C [11]

Synonyms

Boc-D-β-HomoPro-OH, (R)-2-

Carboxymethyl-pyrrolidine-1-

carboxylic acid tert-butyl ester

[6][9]

Spectroscopic and Analytical Characterization
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Definitive identification and purity assessment of Boc-D-β-homoproline rely on a combination of

standard spectroscopic techniques. While specific spectra for every batch should be acquired,

the expected features are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals

include a singlet integrating to 9 protons around 1.4-1.5 ppm, characteristic of the

magnetically equivalent methyl groups of the tert-butyl moiety. The protons on the pyrrolidine

ring and the adjacent methylene group will appear as a series of complex multiplets in the

1.5-4.0 ppm region. The carboxylic acid proton typically appears as a broad singlet far

downfield (>10 ppm), though its observation can be solvent-dependent.

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of

the Boc group around 80 ppm and the carbonyl carbon of the carbamate near 155 ppm. The

carboxylic acid carbonyl will resonate further downfield, typically around 175-180 ppm. The

remaining carbons of the pyrrolidine ring and the tert-butyl group will appear in the aliphatic

region.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups. The

spectrum of Boc-D-β-homoproline is dominated by strong carbonyl stretching absorptions. A

very broad absorption from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H

stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the carboxylic acid typically

appears around 1700-1725 cm⁻¹, while the carbamate (Boc) C=O stretch is observed at a

slightly lower wavenumber, around 1680-1700 cm⁻¹.[12][13] A strong C-O stretching band for

the Boc group is also expected around 1117-1170 cm⁻¹.[12]

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the

molecular weight. In positive ion mode, the protonated molecular ion [M+H]⁺ would be

expected at m/z 230.28. In negative ion mode, the deprotonated molecule [M-H]⁻ would be

observed at m/z 228.27.

Chemical Reactivity and Synthetic Utility
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The utility of Boc-D-β-homoproline is defined by the reactivity of its two primary functional

groups: the Boc-protected amine and the carboxylic acid.

N-Terminal Protection and Deprotection
The Boc group is the linchpin of this molecule's role in controlled synthesis. It is stable to basic

conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at the C-

terminus.[3] Its primary lability is to acid.

Causality in Deprotection: The mechanism relies on the protonation of the carbamate carbonyl,

followed by the departure of the highly stable tert-butyl cation, which is then quenched by

scavengers or the solvent. This process releases carbon dioxide and the free secondary

amine.

Boc Deprotection Workflow

Boc-D-β-homoproline-Peptide
(Resin or Solution)

Treat with TFA/DCM
(e.g., 50% TFA in DCM)

Step 1 Protonation of
Boc Carbonyl

Mechanism Start Formation of
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Spontaneous
Cleavage Free Amine Ready for Coupling

+ CO₂ + Isobutylene
Final Step

Click to download full resolution via product page

Caption: General workflow for acid-catalyzed Boc deprotection.

Standard Deprotection Protocol (TFA/DCM):

This protocol is a standard method used in Solid-Phase Peptide Synthesis (SPPS).

Preparation: Swell the peptide-resin carrying the Boc-protected N-terminus in

dichloromethane (DCM). For solution-phase, dissolve the substrate in DCM.

Pre-wash (Optional but Recommended): Treat the substrate with the deprotection solution

(e.g., 50% Trifluoroacetic Acid (TFA) in DCM) for 2-5 minutes to begin the process.[5]

Discard the solution.

Deprotection: Add a fresh portion of the deprotection solution and allow the reaction to

proceed for 15-30 minutes at room temperature.[5]
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Washing: Filter the resin and wash thoroughly with DCM (3x) and then isopropanol (IPA) (3x)

to remove residual acid and byproducts.

Neutralization: Before the subsequent coupling step, neutralize the resulting trifluoroacetate

salt with a non-nucleophilic base, such as a 10% solution of diisopropylethylamine (DIEA) in

DCM.

Self-Validation: The completeness of the deprotection can be monitored using a qualitative

ninhydrin test on a small sample of the resin beads. A deep blue color indicates the presence of

a free primary or secondary amine, confirming successful Boc removal.

C-Terminal Activation and Peptide Coupling
The carboxylic acid moiety is the site of peptide bond formation. Boc-D-β-homoproline is

compatible with all standard coupling reagents used in peptide synthesis, such as

carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, Oxyma), and phosphonium/uronium

salts (e.g., HBTU, HATU, PyBOP).[6]

Causality in Coupling: Coupling reagents activate the carboxylic acid, converting the hydroxyl

group into a better leaving group. This activated species is then susceptible to nucleophilic

attack by the free amine of the growing peptide chain, forming the new amide (peptide) bond.
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Caption: Simplified workflow for a peptide coupling reaction.

Key Applications in Scientific Research
The unique structural properties of Boc-D-β-homoproline make it a valuable tool in several

areas of research and development.

Peptide Synthesis and Peptidomimetics: Its primary application is as a building block in the

synthesis of peptides.[6][14] Incorporating this residue can increase resistance to enzymatic

degradation and induce specific secondary structures, such as turns or helices, which can

enhance binding affinity and selectivity for biological targets.[1][6] It is particularly useful in

the creation of cyclic peptides, where its conformational bias can pre-organize the molecule

for receptor binding.[6][14]
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Drug Development: The unique structure is leveraged in the design of novel

pharmaceuticals. It can act as a mimic of natural amino acids, allowing for the development

of enzyme inhibitors or receptor antagonists, especially in the field of central nervous system

disorders.[6]

Bioconjugation and Materials Science: The compound can be used in bioconjugation to link

biomolecules to drugs or diagnostic agents.[6] Furthermore, its properties are being explored

in the development of functional materials, such as hydrogels for controlled drug delivery

systems.[6][14]

Neuroscience Research: It serves as a tool in studying receptor interactions and signaling

pathways, providing insights into neurological functions and potential therapeutic targets.[6]

Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure

laboratory safety.

Safety Precautions: Based on available safety data, Boc-D-β-homoproline is classified as an

irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory

irritation (H335).[11]

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat.[11] Avoid generating dust.[11]

Storage Conditions: To ensure stability and prevent degradation, the compound should be

stored in a tightly sealed container in a dry, cool environment.[11] Recommended storage

temperatures are typically between 0-8°C.[6][14][15] For long-term storage, temperatures of

-20°C are also advised.[10]

Conclusion
Boc-D-β-homoproline is more than a simple protected amino acid; it is a sophisticated

molecular tool that empowers chemists to design and construct complex peptides and

peptidomimetics with enhanced properties. Its defined stereochemistry, the robust yet

removable Boc protecting group, and the conformational influence of the β-amino acid scaffold
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provide a powerful combination for advancing drug discovery and materials science. This guide

has detailed its core physical, chemical, and spectroscopic properties, alongside practical

protocols and applications, to serve as a comprehensive resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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